4-Butoxy-3,5-dichloro-benzaldehyde
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Overview
Description
4-Butoxy-3,5-dichloro-benzaldehyde is an organic compound with the molecular formula C11H12Cl2O2 and a molecular weight of 247.12 g/mol . It is characterized by the presence of a butoxy group and two chlorine atoms attached to a benzaldehyde core. This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3,5-dichloro-benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the butoxy group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3,5-dichloro-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Butoxy-3,5-dichlorobenzoic acid.
Reduction: 4-Butoxy-3,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-3,5-dichloro-benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Butoxy-3,5-dichloro-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-2,6-dichloro-benzaldehyde
- 4-Butoxy-3,5-difluoro-benzaldehyde
- 4-Butoxy-3,5-dibromo-benzaldehyde
Uniqueness
4-Butoxy-3,5-dichloro-benzaldehyde is unique due to the specific positioning of the butoxy group and chlorine atoms on the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-butoxy-3,5-dichlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEMMCYJOKRHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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